1-[(4-methoxyphenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine
Description
1-[(4-Methoxyphenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine is a hybrid molecule combining a sulfonamide group and a 2,3,4-trimethoxybenzyl-substituted piperazine core. This compound belongs to a class of trimetazidine-sulfonamide derivatives designed to synergize anti-ischemic and antimicrobial activities . The 4-methoxyphenylsulfonyl group enhances solubility and bioavailability, while the trimethoxybenzyl moiety is associated with metabolic modulation and vasodilation .
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6S/c1-26-17-6-8-18(9-7-17)30(24,25)23-13-11-22(12-14-23)15-16-5-10-19(27-2)21(29-4)20(16)28-3/h5-10H,11-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGNWRCJYZXSHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-(2,3,4-trimethoxybenzyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methoxyphenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity : Research indicates that piperazine derivatives, including this compound, exhibit significant antidepressant effects. Studies have shown that modifications to the piperazine ring can enhance the selectivity and potency of these compounds against serotonin and norepinephrine receptors, which are crucial targets in the treatment of depression .
- Antipsychotic Properties : The compound's structural features suggest potential antipsychotic activity. Similar piperazine derivatives have been explored for their ability to modulate dopamine receptors, which play a significant role in psychotic disorders .
- Anticancer Activity : Preliminary studies have highlighted the potential of this compound to inhibit cancer cell proliferation. The presence of methoxy groups is believed to enhance the compound's interaction with cellular targets involved in cancer progression .
Case Studies
- Study on Antidepressant Effects :
- Cancer Cell Line Testing :
Toxicological Profile
While the pharmacological benefits are promising, it is crucial to assess the toxicological profile of 1-[(4-methoxyphenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine:
- Irritation Potential : Classified as an irritant based on safety data sheets.
- Long-term Effects : Further studies are required to evaluate chronic exposure risks and potential side effects in clinical settings.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The piperazine ring can interact with various neurotransmitter receptors, potentially modulating their activity.
Comparison with Similar Compounds
Structural Analogues with Modified Sulfonyl Groups
The sulfonyl group significantly influences pharmacological activity. Key comparisons include:
Key Findings :
Analogues with Modified Benzyl Groups
The 2,3,4-trimethoxybenzyl (TMBz) group is critical for anti-ischemic effects. Comparisons include:
Key Findings :
Dual-Sulfonyl Piperazine Derivatives
Compounds with dual sulfonyl groups exhibit distinct properties:
Biological Activity
1-[(4-methoxyphenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant studies.
Chemical Structure and Properties
The compound is classified as a piperazine derivative and features a sulfonamide group. Its chemical formula is , with a molar mass of approximately 454.52 g/mol. The structural representation can be summarized as follows:
- IUPAC Name : 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-methoxybenzenesulfonyl)piperazine
- SMILES : COC1=CC=C(C=C1)S(=O)(=O)N1CCN(CC1)S(=O)(=O)C1=CC=C2OCCOC2=C1
Antioxidant Activity
Research indicates that piperazine derivatives exhibit significant antioxidant properties. The presence of methoxy groups in the structure enhances the electron-donating ability, which contributes to their capacity to scavenge free radicals. A study highlighted that similar piperazine compounds demonstrated effective inhibition of lipid peroxidation, suggesting potential protective effects against oxidative stress .
Acetylcholinesterase Inhibition
Piperazine derivatives have been extensively studied for their inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Virtual screening and molecular docking studies have shown that compounds with similar structures can bind effectively to the active site of AChE, thereby inhibiting its activity and potentially alleviating cognitive decline .
| Compound | AChE Inhibition (%) | Reference |
|---|---|---|
| This compound | TBD | |
| 4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride | 70% |
Antimicrobial Activity
The antimicrobial properties of piperazine derivatives have also been documented. Compounds with sulfonamide groups have shown effectiveness against various bacterial strains. Studies suggest that the mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Case Studies and Experimental Findings
In a notable study involving the synthesis of related piperazine compounds, researchers found that derivatives with enhanced lipophilicity exhibited improved biological activities. The synthesized compounds were tested against several microbial strains and showed promising results in inhibiting growth, particularly against Gram-positive bacteria.
Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 1-[(4-methoxyphenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine, and how can purity be ensured?
The synthesis typically involves nucleophilic substitution or alkylation reactions to introduce substituents to the piperazine core. For example, sulfonylation of the piperazine ring with 4-methoxyphenylsulfonyl chloride under anhydrous conditions is critical to avoid hydrolysis . Controlled reaction temperatures (0–5°C) and inert atmospheres (N₂/Ar) minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) yields >95% purity. Structural confirmation requires ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H NMR resolves methoxy (δ 3.7–3.9 ppm) and sulfonyl (δ 7.6–8.1 ppm) groups. 2D NMR (COSY, HSQC) confirms connectivity .
- Mass Spectrometry : HRMS with electrospray ionization (ESI) validates the molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves steric effects of the 2,3,4-trimethoxybenzyl group and piperazine ring conformation .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Enzyme Inhibition : Screen against kinases (e.g., PKA, PKC) or phosphodiesterases at 1–100 µM .
- Receptor Binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors) with IC₅₀ determination .
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (48–72 hr exposure) .
Advanced Research Questions
Q. How do structural modifications to the sulfonyl or trimethoxybenzyl groups alter bioactivity?
- Sulfonyl Group : Replacing 4-methoxyphenylsulfonyl with 3-nitrobenzenesulfonyl increases kinase inhibition (e.g., IC₅₀ from 12 µM to 3 µM in PKA) but reduces solubility .
- Trimethoxybenzyl Group : Removing the 2-methoxy group decreases CNS penetration (logP increases by 0.8), as shown in BBB permeability assays .
- Methodology : Use QSAR models to predict substituent effects on logP, pKa, and target affinity .
Q. How can contradictory data on receptor binding affinities be resolved?
Contradictions often arise from assay conditions. For example:
- pH Sensitivity : Serotonin 5-HT₁A binding drops at pH <7.0 due to protonation of the piperazine nitrogen .
- Membrane Preparations : Crude vs. purified receptor extracts yield varying Kd values (e.g., 5-HT₂A Kd = 8 nM vs. 15 nM) .
- Solution : Validate findings using orthogonal assays (e.g., SPR vs. radioligand binding) and standardize buffer conditions .
Q. What computational strategies are effective for predicting off-target interactions?
- Molecular Docking : Glide/SP docking against the Protein Data Bank (PDB) identifies potential off-targets (e.g., adenosine A₂A receptor) .
- Pharmacophore Modeling : Match the compound’s sulfonyl and trimethoxy motifs to known toxicophores (e.g., hERG channel blockers) .
- MD Simulations : 100-ns simulations in lipid bilayers assess membrane permeability and stability of the piperazine conformation .
Data Contradiction Analysis
Q. Why do studies report conflicting solubility profiles for this compound?
Variability arises from:
- Polymorphism : Crystalline vs. amorphous forms (e.g., 0.5 mg/mL vs. 2.1 mg/mL in PBS) .
- Solvent Systems : DMSO stock concentration (>10 mM) causes precipitation in aqueous buffers. Use cyclodextrin-based solubilization for in vivo studies .
- Method : Quantify solubility via HPLC-UV (λ = 254 nm) with a calibration curve .
Q. How does the compound’s stability vary under different storage conditions?
- Light Exposure : Degrades by 20% in 48 hours under UV light (λ = 365 nm); store in amber vials .
- Temperature : Stable at -20°C for 6 months (HPLC purity >90%); room temperature reduces purity to 75% in 30 days .
- Humidity : Hygroscopicity increases decomposition (TGA shows 5% weight loss at 40% RH) .
Methodological Recommendations
Q. What strategies optimize yield in large-scale synthesis?
- Flow Chemistry : Continuous sulfonylation in microreactors improves yield by 15% (residence time = 30 min, 60°C) .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate benzylation (reaction time reduced from 24 hr to 6 hr) .
- Workup : Liquid-liquid extraction (ethyl acetate/water) minimizes emulsions vs. precipitation .
Q. How can metabolic stability be assessed preclinically?
- Microsomal Incubation : Human liver microsomes (HLM) with NADPH, LC-MS/MS to track parent compound depletion (t₁/₂ calculation) .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms at 10 µM; IC₅₀ <1 µM indicates high metabolic liability .
- Metabolite ID : High-resolution tandem MS (e.g., Q-TOF) identifies O-demethylated or sulfone-oxidized metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
